Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
This compound, commonly known as ceftazidime sodium, is a third-generation cephalosporin antibiotic. It features a β-lactam core fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene), with critical modifications at the C-3 and C-7 positions:
- C-3 substituent: A methoxymethyl group (–CH₂OCH₃), enhancing stability against β-lactamases .
- C-7 side chain: A (Z)-configured 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetyl group, which broadens gram-negative activity and resists enzymatic hydrolysis .
Ceftazidime sodium is clinically used for severe infections caused by Pseudomonas aeruginosa and other multidrug-resistant pathogens due to its extended spectrum and pharmacokinetic profile .
Properties
IUPAC Name |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXSNGAMPXCDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N5NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a semisynthetic cephalosporin antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This compound is notable for its structural features, which include a thiazole ring and a methoxyiminoacetyl group, contributing to its antimicrobial efficacy.
The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By disrupting this process, the compound leads to cell lysis and death, particularly effective against Gram-negative bacteria due to its stability against β-lactamases.
Antimicrobial Efficacy
The antimicrobial activity of this compound has been extensively studied. The compound demonstrates:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
- Resistance to β-lactamases : Enhanced stability allows it to remain effective in the presence of enzymes that typically confer resistance to other β-lactam antibiotics.
Case Studies
-
Study on Efficacy Against Resistant Strains :
A study published in Antibiotics demonstrated that this compound retains potency against various resistant strains of Escherichia coli and Klebsiella pneumoniae. In vitro tests showed minimum inhibitory concentrations (MICs) significantly lower than those for other cephalosporins, indicating superior effectiveness in treating infections caused by resistant organisms . -
Clinical Application :
In clinical settings, sodium;7-[...]-carboxylate has been used successfully to treat complicated urinary tract infections (UTIs) and pneumonia. A clinical trial reported a 90% success rate in treating patients with severe infections caused by multi-drug resistant pathogens .
Pharmacokinetics
The pharmacokinetic profile reveals that the compound is well absorbed when administered intravenously or intramuscularly, with peak plasma concentrations achieved within 30 minutes. The half-life is approximately 1.5 hours, allowing for effective dosing schedules in clinical applications.
Toxicity and Side Effects
Research indicates that sodium;7-[...]-carboxylate has a favorable safety profile, with minimal side effects reported in clinical trials. Common side effects include mild gastrointestinal disturbances and allergic reactions in sensitive individuals .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 499.56 g/mol |
| Solubility | Soluble in water |
| Half-life | 1.5 hours |
| Route of Administration | IV/IM |
| MIC against E. coli | 0.5 µg/mL |
| MIC against K. pneumoniae | 0.25 µg/mL |
Comparison with Similar Compounds
Key Observations :
- The C-7 aminothiazolyl methoxyimino group is conserved in ceftazidime, ceftriaxone, and cepodoxime, conferring β-lactamase resistance .
- C-3 modifications dictate pharmacokinetics: Ceftazidime’s methoxymethyl group improves tissue penetration, while cefoperazone’s piperazine moiety enhances biliary excretion .
Antimicrobial Activity Comparison
Table 2: In Vitro MIC₉₀ (μg/mL) Against Common Pathogens
| Pathogen | Ceftazidime | Ceftriaxone | Cefoperazone | SQ 14,359 | |
|---|---|---|---|---|---|
| P. aeruginosa | 4–8 | >64 | 16–32 | 8–16 | |
| E. coli (ESBL–) | ≤1 | ≤1 | 2–4 | ≤1 | |
| Klebsiella pneumoniae | ≤1 | ≤1 | 4–8 | ≤1 | |
| Staphylococcus aureus | 16–32 | 8–16 | 8–16 | 32–64 |
Key Findings :
- Ceftazidime exhibits superior activity against P. aeruginosa due to its C-3 methoxymethyl group and zwitterionic properties .
- SQ 14,359 (a related compound) shows broader β-lactamase stability, including activity against AmpC producers .
- Ceftriaxone and cepodoxime lack reliable anti-pseudomonal coverage .
Table 3: Pharmacokinetic Parameters
| Parameter | Ceftazidime | Ceftriaxone | Cefoperazone | |
|---|---|---|---|---|
| Half-life (h) | 1.5–2.3 | 6–9 | 1.8–2.2 | |
| Protein Binding | 10–17% | 85–95% | 82–89% | |
| Renal Excretion | 80–90% | 33–67% | 15–25% | |
| CSF Penetration | Moderate | Low | Negligible |
Safety Notes:
- Ceftazidime: May cause convulsions at high doses or in renal impairment .
- Cefoperazone: Associated with vitamin K-dependent coagulopathy due to the N-methylthiotetrazole (NMTT) side chain .
- SQ 14,359: Limited toxicity data, but preclinical studies suggest low nephrotoxicity .
Recent Research Findings
- Synthetic Innovations: Novel intermediates for ceftazidime derivatives (e.g., triazinone sulfanylmethyl variants) have been synthesized, improving aqueous solubility while retaining activity .
Preparation Methods
Semi-Synthetic Pathway from 7-Aminocephalosporanic Acid
The cephem nucleus is functionalized through sequential acylation and alkylation:
Step 1 : C-3 Methoxymethylation
7-ACA reacts with chloromethyl methyl ether (MOMCl) in dimethylacetamide (DMAc) at −15°C under nitrogen, achieving 85–90% yield.
Reaction Conditions :
- Solvent: DMAc
- Base: Triethylamine
- Temperature: −15°C to 0°C
- Time: 4–6 h
Step 2 : C-7 Acylation
The 7-amino group undergoes acylation with 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl chloride. A mixed anhydride method using isobutyl chloroformate in tetrahydrofuran (THF) prevents β-lactam ring degradation.
Key Parameters :
- Activator: Isobutyl chloroformate
- Solvent: THF/H2O (2:1)
- pH: 6.5–7.0 (controlled with NaHCO3)
- Yield: 78–82%
Thiazole Side Chain Synthesis
Hantzsch Thiazole Cyclization
The 2-amino-1,3-thiazol-4-yl group is constructed via Hantzsch thiazole synthesis (Scheme 1):
Reactants :
- Phenacyl bromide (1.2 equiv)
- Thiourea derivative (1.0 equiv)
Mechanism :
- Nucleophilic attack by thiourea sulfur on phenacyl bromide
- Cyclocondensation to form thiazole ring
- Oximation with methoxyamine hydrochloride
Optimized Conditions :
Sodium Salt Formation
Carboxylate Deprotonation
The free carboxylic acid intermediate is treated with sodium 2-ethylhexanoate in acetone/water (Scheme 2):
Process :
- Dissolve cephalosporin acid in acetone at 25°C
- Add 1.05 equiv sodium 2-ethylhexanoate
- Precipitate with n-heptane
- Filter and lyophilize
Critical Factors :
- pH: 6.8–7.2
- Residual solvents: <500 ppm (ICH guidelines)
- Particle size: 50–100 μm (controlled by antisolvent addition rate)
Process Analytics and Quality Control
Impurity Profiling
HPLC-MS analysis identifies three primary impurities:
| Impurity | Structure | Origin | Control Strategy |
|---|---|---|---|
| Imp-A | Δ³-Cephem isomer | Alkylation side reaction | Maintain pH <7.0 during acylation |
| Imp-B | Demethoxyimino derivative | Hydrolysis | Limit water content <0.5% in THF |
| Imp-C | Sodium over-salt | Stoichiometric excess | Precise 1:1.05 acid:base ratio |
Industrial-Scale Manufacturing
Shandong Mopai Biotechnology’s patented process highlights:
- Production capacity : 1 metric ton/day
- Purity : ≥99% (HPLC)
- Key steps :
- Continuous flow hydrogenation for imine reduction
- Membrane-based solvent exchange
- Spray drying for final salt formation
Cost Drivers :
- 2-Amino-4-chlorothiazole price ($120–150/kg)
- Sodium 2-ethylhexanoate recovery rate (92–95%)
Emerging Synthetic Technologies
Enzymatic Acylation
Recent advances employ immobilized penicillin acylase for stereoselective C-7 acylation:
Benefits :
- 98% enantiomeric excess (ee)
- 40% reduced solvent waste
- 65°C operation prevents β-lactam degradation
Limitations :
- Enzyme cost ($15,000/kg)
- 10% lower yield vs. chemical methods
Q & A
Q. What are the optimal storage conditions for this compound to maintain stability during experimental use?
The compound is light-sensitive and hygroscopic, requiring storage at -20°C in airtight, light-protected containers. Stability under recommended conditions is confirmed . Solubility in DMSO makes it suitable for in vitro assays, but solutions should be prepared fresh to avoid hydrolysis or degradation. Avoid exposure to incompatible materials (e.g., strong oxidizers) and monitor for decomposition products like sulfur/nitrogen oxides under elevated temperatures .
Q. How can researchers validate the purity and structural integrity of this cephalosporin derivative?
Use HPLC with UV detection (e.g., 254 nm) paired with mass spectrometry (MS) to confirm molecular weight (aligned with IUPAC nomenclature ). For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended, as the (6R,7R) configuration is critical for β-lactamase stability . Cross-reference spectral data (e.g., IR, NMR) with literature-reported values for key functional groups like the β-lactam ring and methoximino side chain .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use NIOSH-approved PPE , including nitrile gloves, safety goggles, and lab coats. Avoid dust generation via controlled weighing in fume hoods with HEPA filters . In case of skin contact, wash immediately with water for 15+ minutes . Note that acute toxicity data (e.g., LD50) are unavailable, so adhere to ALARA (As Low As Reasonably Achievable) principles .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro antimicrobial activity and in vivo pharmacokinetic data for this compound?
Design hollow-fiber infection models (HFIM) to simulate human pharmacokinetics while accounting for protein binding and tissue penetration . Compare minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., E. coli) with serum bioavailability studies in animal models. Adjust dosing regimens based on time-dependent killing kinetics, leveraging the compound’s methoximino group for extended stability against β-lactamases .
Q. What experimental strategies can elucidate the role of the methoxymethyl group in reducing bacterial resistance?
Conduct molecular dynamics simulations to assess interactions between the methoxymethyl side chain and penicillin-binding proteins (PBPs). Pair with meropenem-resistant bacterial strains to test cross-resistance patterns. Use site-directed mutagenesis in PBPs to identify residues critical for binding affinity . Validate findings via isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters.
Q. How should researchers address the lack of ecotoxicological data for environmental risk assessment?
Perform OECD 209-activated sludge respiration inhibition tests to evaluate acute toxicity in wastewater microbiota. For chronic effects, use Daphnia magna or Aliivibrio fischeri bioluminescence assays. Monitor degradation products (e.g., via LC-MS/MS) under simulated environmental conditions (pH 7–9, UV exposure) .
Q. What methodologies are suitable for analyzing degradation pathways under physiological conditions?
Employ accelerated stability studies at 37°C in phosphate-buffered saline (PBS) at pH 7.4. Use LC-MS to identify degradation byproducts (e.g., β-lactam ring opening or thiazole ring oxidation). Compare with thermal degradation profiles (TGA/DSC) to distinguish hydrolytic vs. oxidative pathways .
Q. How can the compound’s stereochemical purity be optimized during large-scale synthesis?
Implement asymmetric catalytic hydrogenation for the (Z)-methoximino configuration, critical for β-lactamase resistance. Monitor enantiomeric excess via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization at the C7 position .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
The compound is sparingly soluble in water (~10 mg/mL) but highly soluble in DMSO (>50 mg/mL) . This disparity arises from ionization states: the sodium carboxylate form enhances aqueous solubility, while the free acid precipitates at neutral pH. For in vivo studies, use saline buffers with ≤5% DMSO to balance solubility and biocompatibility .
Q. Why do some studies report variable MIC values against Pseudomonas aeruginosa?
Differences stem from efflux pump expression (e.g., MexAB-OprM) and biofilm formation. Use efflux pump inhibitors (e.g., PAβN) in checkerboard assays to isolate resistance mechanisms. Combine with confocal microscopy to assess biofilm penetration, adjusting inoculum size to reflect clinical infection densities .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
